2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile
Overview
Description
2-{Bicyclo[221]heptan-2-yl}acetonitrile is an organic compound characterized by a bicyclic structure This compound is notable for its rigid bicyclo[221]heptane framework, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetonitrile. One common method is the alkylation of bicyclo[2.2.1]heptane with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with molecular targets, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
- Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
- 2-Chloro-N-(4-phenylbutan-2-yl)acetamide
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile is unique due to its combination of a rigid bicyclic structure and a reactive nitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs, which may have different functional groups or structural variations.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBGLYZJWBLKLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949865 | |
Record name | (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27108-25-4 | |
Record name | NSC92769 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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